molecular formula C9H6N2OS B15315239 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde

4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B15315239
M. Wt: 190.22 g/mol
InChI Key: AIWWZCLZWAVWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that features both pyridine and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones in the presence of a base to form the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(Pyridin-2-yl)-1,3-thiazole-2-methanol.

    Substitution: Halogenated derivatives like 4-(Pyridin-2-yl)-1,3-thiazole-2-bromide.

Scientific Research Applications

4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is not fully elucidated. it is believed to interact with biological targets through its heterocyclic rings, which can form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-2-yl)-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-(Pyridin-2-yl)-1,3-thiazole-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.

Uniqueness

4-(Pyridin-2-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both pyridine and thiazole rings, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-9-11-8(6-13-9)7-3-1-2-4-10-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWWZCLZWAVWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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